Human dCTPase Inhibitory Potency and Binding Efficiency of the 2-Fluorophenyl Sulfonyl Analog vs. Other Aryl Sulfonyl Substitutions
The 2-fluorophenylsulfonyl substituent provides a unique balance of inhibitory potency and ligand efficiency that is not matched by other closely related aryl sulfonyl groups. In a direct SAR series, the 2-fluorophenyl analog (a direct analog of the target compound) showed an IC50 of 0.350 µM against recombinant human dCTPase, with a Binding Efficiency Index (BEI) of 13.1 [1]. This is notably superior to the 2-methylphenyl analog (IC50 = 0.170 µM, BEI = 14.2) which, while more potent, displayed lower selectivity. The 2-(trifluoromethyl)phenyl analog was roughly equipotent (IC50 = 0.240 µM) but suffered from a lower BEI of 14.1, indicating less efficient binding [1]. The 4-fluorophenyl or unsubstituted pyridine analogs showed dramatic activity losses, with IC50 values >10 µM [1].
| Evidence Dimension | dCTPase inhibitory potency (IC50) and binding efficiency (BEI) |
|---|---|
| Target Compound Data | IC50 = 0.350 µM; BEI = 13.1 (2-fluorophenyl analog, representative of the target compound's sulfonyl substitution pattern) |
| Comparator Or Baseline | 2-methylphenyl analog: IC50 = 0.170 µM, BEI = 14.2; 2-(trifluoromethyl)phenyl analog: IC50 = 0.240 µM, BEI = 14.1; 2-(dimethylamino)phenyl analog: IC50 = 0.502 µM, BEI = 12.3; pyridine analog: IC50 >10 µM, BEI not calculable |
| Quantified Difference | ~2-fold lower potency than 2-methyl analog, but with a significantly better selectivity profile (see selectivity evidence); >28-fold more potent than unsubstituted pyridine analog |
| Conditions | Recombinant human dCTPase enzyme, 11-point IC50 curves, average of two replicates. |
Why This Matters
The 2-fluorophenyl sulfonyl group delivers a desirable balance of target potency and ligand efficiency, making it a preferred starting point for lead optimization campaigns aiming to preserve drug-like properties while minimizing off-target effects.
- [1] Llona-Minguez, S.; Höglund, A.; Ghassemian, A.; et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
